Sigmoidin B

Catalog No.
S600236
CAS No.
87746-47-2
M.F
C20H20O6
M. Wt
356.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Sigmoidin B

CAS Number

87746-47-2

Product Name

Sigmoidin B

IUPAC Name

(2S)-2-[3,4-dihydroxy-5-(3-methylbut-2-enyl)phenyl]-5,7-dihydroxy-2,3-dihydrochromen-4-one

Molecular Formula

C20H20O6

Molecular Weight

356.4 g/mol

InChI

InChI=1S/C20H20O6/c1-10(2)3-4-11-5-12(6-16(24)20(11)25)17-9-15(23)19-14(22)7-13(21)8-18(19)26-17/h3,5-8,17,21-22,24-25H,4,9H2,1-2H3/t17-/m0/s1

InChI Key

SFQIGPZCFNTPOD-KRWDZBQOSA-N

SMILES

CC(=CCC1=C(C(=CC(=C1)C2CC(=O)C3=C(C=C(C=C3O2)O)O)O)O)C

Synonyms

Uralenin; (2S)-2-[3,4-Dihydroxy-5-(3-methyl-2-buten-1-yl)phenyl]-2,3-dihydro-5,7-dihydroxy-4H-1-benzopyran-4-one; 5,7,3′,4′-Tetrahydroxy-5′-prenylflavanone

Canonical SMILES

CC(=CCC1=C(C(=CC(=C1)C2CC(=O)C3=C(C=C(C=C3O2)O)O)O)O)C

Isomeric SMILES

CC(=CCC1=C(C(=CC(=C1)[C@@H]2CC(=O)C3=C(C=C(C=C3O2)O)O)O)O)C

Sigmoidin B is a natural compound classified as a tetrahydroxyflavanone, specifically a prenylflavonoid. Its chemical formula is C20H20O6, and it features hydroxy groups located at the 5, 7, 3', and 4' positions, along with a prenyl group at the 5' position. Sigmoidin B is primarily extracted from the roots of Glycyrrhiza species, commonly known as licorice plants. This compound has garnered attention in various fields due to its potential biological activities and therapeutic applications .

. These include:

  • Hydroxylation: The presence of multiple hydroxyl groups allows for further functionalization through oxidation or substitution reactions.
  • Esterification: Reacting with carboxylic acids can yield esters, which may enhance its solubility and bioavailability.
  • Condensation Reactions: Sigmoidin B can undergo condensation with other compounds to form more complex structures, potentially leading to derivatives with enhanced properties.

These reactions are significant for synthesizing analogs that may exhibit improved efficacy or stability .

Sigmoidin B exhibits a range of biological activities that make it a compound of interest in pharmacological research:

  • Antioxidant Activity: It has been shown to scavenge free radicals, contributing to its protective effects against oxidative stress.
  • Anticancer Properties: Preliminary studies suggest that Sigmoidin B may induce apoptosis in cancer cells, particularly through mechanisms involving cell cycle arrest and modulation of apoptotic pathways.
  • Anti-inflammatory Effects: The compound has demonstrated potential in reducing inflammation, which could be beneficial in treating chronic inflammatory diseases .

The synthesis of Sigmoidin B can be approached through various methods:

  • Natural Extraction: The most common method involves extracting the compound from Glycyrrhiza species using solvents like ethanol or methanol.
  • Chemical Synthesis: Laboratory synthesis may involve starting from simpler flavonoids or phenolic compounds through multi-step reactions including prenylation and hydroxylation.
  • Biotechnological Approaches: Utilizing microbial fermentation processes can also yield Sigmoidin B by manipulating the metabolic pathways of certain microorganisms .

Sigmoidin B has several promising applications:

  • Pharmaceuticals: Due to its antioxidant and anticancer properties, it is being explored as a potential therapeutic agent in cancer treatment and as a dietary supplement for health benefits.
  • Cosmetics: Its antioxidant properties make it suitable for inclusion in skincare products aimed at reducing oxidative damage to skin cells.
  • Food Industry: As a natural antioxidant, it may be used to enhance the shelf life and nutritional quality of food products .

Research into the interactions of Sigmoidin B with other biomolecules is ongoing. Notable areas include:

  • Protein Binding Studies: Investigations into how Sigmoidin B interacts with proteins can provide insights into its mechanism of action and efficacy as a therapeutic agent.
  • Synergistic Effects: Studies are examining how Sigmoidin B interacts with other flavonoids or natural compounds to enhance biological activity or reduce toxicity .

Several compounds share structural similarities with Sigmoidin B, including:

Compound NameStructure TypeBiological ActivityUnique Features
Sigmoidin ATetrahydroxyflavanoneCytotoxic effects on cancer cellsExtracted from different Glycyrrhiza species
Licochalcone AChalconeAnticancer and anti-inflammatoryContains an additional double bond
GenisteinIsoflavoneAntioxidant and anti-cancerExhibits estrogenic activity

Uniqueness of Sigmoidin B

Sigmoidin B's unique combination of multiple hydroxyl groups and a prenyl side chain distinguishes it from other flavonoids. This structural configuration not only enhances its solubility but also potentially increases its bioactivity compared to related compounds like Sigmoidin A and Licochalcone A. Its specific extraction from Glycyrrhiza roots further emphasizes its distinctiveness within the class of flavonoids .

Sigmoidin B is a naturally occurring prenylated flavanone with the molecular formula C₂₀H₂₀O₆ and a molecular weight of 356.4 grams per mole [1]. The compound exhibits a defined stereochemistry with one stereogenic center at the C-2 position of the flavanone backbone, adopting the S-configuration [1] [3]. The absolute stereochemistry is designated as (2S)-2-[3,4-dihydroxy-5-(3-methylbut-2-enyl)phenyl]-5,7-dihydroxy-2,3-dihydrochromen-4-one, indicating the specific spatial arrangement of atoms around the chiral carbon [1] [6]. The compound contains a total of 26 heavy atoms and demonstrates one defined atom stereocenter count with zero undefined atom stereocenter counts [1]. The stereochemical configuration is crucial for the biological activity and molecular interactions of sigmoidin B, as the (2S)-configuration is commonly found in naturally occurring flavanones [4] [10].

Structural Elucidation and Characterization

Sigmoidin B belongs to the tetrahydroxyflavanone class and is specifically classified as a (2S)-flavanone substituted by hydroxy groups at positions 5, 7, 3′, and 4′, along with a prenyl group at position 5′ [1] [6]. The structural characterization reveals a flavanone core consisting of a 2,3-dihydrochromen-4-one system with multiple hydroxyl substitutions [3]. The compound features a characteristic prenyl side chain, which is a 3-methylbut-2-enyl group attached to the phenyl ring [1] [4]. Comprehensive structural analysis using two-dimensional nuclear magnetic resonance techniques has confirmed the complete assignment of all carbon and proton signals [10]. The molecular structure demonstrates the typical flavanone backbone with ring A representing the chromen system, ring B being the substituted phenyl ring, and ring C forming the heterocyclic portion [4] [8]. The prenyl substitution at the 5′-position distinguishes sigmoidin B from other flavanone derivatives and contributes significantly to its unique pharmacological properties [20].

Three-Dimensional Configuration

The three-dimensional molecular configuration of sigmoidin B reveals a complex spatial arrangement that influences its biological interactions and stability [1]. The flavanone backbone adopts a characteristic boat-like conformation for the heterocyclic ring, with the phenyl ring positioned in a pseudo-equatorial orientation [4]. The prenyl side chain extends from the phenyl ring in a manner that affects the overall molecular geometry and lipophilicity [20]. Computational molecular modeling studies indicate that the hydroxyl groups at positions 5, 7, 3′, and 4′ are positioned to facilitate intramolecular hydrogen bonding, which stabilizes the molecular conformation [18]. The spatial arrangement of the multiple hydroxyl groups creates a specific three-dimensional pattern that is essential for the compound's antioxidant and radical scavenging activities [6] [41]. The prenyl group adopts an extended conformation that contributes to the lipophilic character of the molecule while maintaining the hydrophilic properties provided by the hydroxyl substitutions [25].

Physicochemical Parameters

XLogP3 and Lipophilicity Measurements

The lipophilicity of sigmoidin B is characterized by an XLogP3-AA value of 4.0, indicating moderate to high lipophilic properties [1]. This calculated logarithmic partition coefficient reflects the compound's ability to partition between aqueous and lipid phases [24]. The XLogP3 algorithm utilizes an optimized atom typing scheme and considers structural analogs to predict lipophilicity with enhanced accuracy [24]. The relatively high XLogP3 value suggests favorable membrane permeability characteristics, which is consistent with the presence of the prenyl substituent that increases the overall hydrophobic surface area [25]. The lipophilicity measurement places sigmoidin B within the acceptable range for oral bioavailability according to drug-likeness criteria [25]. However, the compound exhibits violations in lead-likeness tests due to its molecular weight and XLogP3 values, indicating potential limitations for pharmaceutical development [25].

Hydrogen Bond Donor and Acceptor Profiles

Sigmoidin B exhibits four hydrogen bond donor sites and six hydrogen bond acceptor sites, as determined by computational analysis [1] [17]. The hydrogen bond donors correspond to the hydroxyl groups located at positions 5, 7, 3′, and 4′ of the flavanone skeleton [1]. The hydrogen bond acceptors include the six oxygen atoms present in the molecule, comprising both the hydroxyl oxygen atoms and the carbonyl oxygen at the C-4 position [1]. This hydrogen bonding profile is significant for the compound's solubility characteristics and biological interactions [22]. The total hydrogen bond count of ten (sum of donors and acceptors) falls within the acceptable range for compounds with good oral bioavailability [22]. The hydrogen bonding pattern is particularly important for the antioxidant activity of sigmoidin B, as the hydroxyl groups can donate hydrogen atoms to neutralize free radicals [18] [41].

Rotatable Bond Analysis

The molecular structure of sigmoidin B contains three rotatable bonds, which contributes to its conformational flexibility [1] [17]. The rotatable bonds are primarily associated with the prenyl side chain and provide the molecule with the ability to adopt multiple conformations [22]. This relatively low number of rotatable bonds is favorable for oral bioavailability, as compounds with ten or fewer rotatable bonds typically exhibit better absorption characteristics [22]. The restricted rotation around certain bonds due to the rigid flavanone backbone limits excessive conformational flexibility while maintaining sufficient molecular dynamics for biological interactions [22]. The rotatable bond count is below the threshold that would negatively impact membrane permeation, contributing to the compound's potential for cellular uptake [22].

Polar Surface Area Quantification

Sigmoidin B demonstrates a topological polar surface area of 107 Ångströms squared, which is within the acceptable range for compounds with good membrane permeability [1]. Alternative calculations report a polar surface area of 109.29 Ångströms squared, confirming the consistency of this important physicochemical parameter [17]. The polar surface area is primarily contributed by the multiple hydroxyl groups and the carbonyl functionality present in the molecular structure [1]. This parameter is crucial for predicting passive diffusion across biological membranes, and the observed value suggests favorable absorption characteristics [22]. The polar surface area measurement correlates well with gastrointestinal absorption potential and blood-brain barrier permeability predictions [22]. Values below 140 Ångströms squared are generally associated with high probability of good oral bioavailability, positioning sigmoidin B favorably in this regard [22].

Solubility Characteristics

The solubility profile of sigmoidin B reflects the balance between its hydrophilic hydroxyl groups and lipophilic prenyl substituent [25]. The compound exhibits moderate solubility in aqueous systems due to the presence of four hydroxyl groups that can form hydrogen bonds with water molecules [16]. The prenyl side chain contributes to enhanced solubility in organic solvents and lipid-based systems [20]. Experimental solubility studies indicate that sigmoidin B demonstrates improved dissolution in polar organic solvents compared to purely aqueous media [16]. The compound's solubility characteristics are influenced by pH, with enhanced dissolution observed under basic conditions due to potential deprotonation of phenolic hydroxyl groups [16]. Temperature also affects solubility, with increased dissolution rates observed at elevated temperatures [16].

Spectroscopic Analysis

Nuclear Magnetic Resonance Spectral Characterization

The nuclear magnetic resonance spectroscopic analysis of sigmoidin B provides comprehensive structural information through both proton and carbon-13 spectra [4] [10]. The proton nuclear magnetic resonance spectrum exhibits characteristic signals for the flavanone skeleton, including the diagnostic ABX spin system for the heterocyclic ring protons [7]. The H-2 proton appears as a doublet of doublets at approximately 5.37 parts per million with coupling constants of 3.1 and 12.8 hertz [4]. The H-3 protons show the typical pattern for flavanone compounds, with axial and equatorial protons appearing at 3.16 and 2.67 parts per million, respectively [4]. The aromatic protons of the A-ring display signals at 6.94 parts per million for H-6 and similar chemical shifts for H-8 [4]. The carbon-13 nuclear magnetic resonance spectrum reveals the carbonyl carbon at 180.2 parts per million, consistent with the ketone functionality at C-4 [4] [32]. The carbon signals for the hydroxyl-bearing carbons appear in the expected ranges, with the phenolic carbons showing characteristic downfield shifts [32] [33].

Mass Spectrometry Fragmentation Patterns

Mass spectrometric analysis of sigmoidin B reveals distinctive fragmentation patterns that aid in structural confirmation [1] [4]. The molecular ion peak appears at m/z 356, corresponding to the exact molecular weight of the compound [1]. High-resolution mass spectrometry provides an exact mass of 356.12598835 daltons, confirming the molecular formula C₂₀H₂₀O₆ [1]. The fragmentation pattern includes characteristic losses associated with the prenyl side chain, resulting in significant fragment ions [7]. Retro Diels-Alder fragmentation produces diagnostic peaks that help identify the A-ring and B-ring portions of the molecule [7]. The base peak at m/z 153 corresponds to the A-ring fragment containing two hydroxyl groups [7]. The fragment at m/z 217 represents the B-ring portion with its associated substituents [7]. The mass spectral data support the proposed structure and provide confirmation of the prenyl substitution pattern [4].

Ultraviolet-Visible Absorption Properties

The ultraviolet-visible absorption spectrum of sigmoidin B exhibits characteristic absorption bands typical of flavanone compounds [4] [12]. The compound shows absorption maxima at approximately 230 nanometers and 285 nanometers, with logarithmic extinction coefficients of 4.29 and 4.11, respectively [4]. These absorption bands correspond to π→π* electronic transitions within the conjugated aromatic system [12] [13]. The absorption at 230 nanometers is attributed to the benzoyl chromophore, while the longer wavelength absorption around 285 nanometers corresponds to the cinnamoyl system [12]. The presence of multiple hydroxyl groups influences the absorption characteristics through their effect on the electronic distribution within the aromatic rings [13]. The molar absorptivity values indicate strong absorption bands consistent with quantum mechanically allowed transitions [12]. The ultraviolet-visible spectrum provides valuable information for quantitative analysis and purity assessment of sigmoidin B [14].

Infrared Spectral Features

The infrared spectrum of sigmoidin B displays characteristic absorption bands that confirm the presence of specific functional groups [4] [15]. The broad absorption band in the region of 3550-3150 wavenumbers corresponds to the stretching vibrations of the hydroxyl groups [4]. The carbonyl stretching vibration appears at 1650 wavenumbers, indicating the presence of a chelated ketone functionality [4]. Aromatic carbon-carbon stretching vibrations are observed at 1600 and 1580 wavenumbers, confirming the presence of the benzene rings [4]. The ether linkage in the flavanone structure produces characteristic absorptions at 1192 and 1150 wavenumbers [4]. Additional bands associated with carbon-hydrogen bending and stretching vibrations appear in the expected regions of the spectrum [15]. The infrared spectral data provide complementary structural information that supports the proposed molecular structure [15].

Structure-Activity Relationship Framework

The structure-activity relationship analysis of sigmoidin B reveals critical molecular features that contribute to its biological properties [6] [18] [41]. The presence of hydroxyl groups at positions 5, 7, 3′, and 4′ is essential for the compound's antioxidant and radical scavenging activities [18] [41]. The prenyl substitution at the 5′-position significantly enhances the lipophilic character and membrane permeability, contributing to improved bioavailability [20] [41]. Comparative studies with related flavanones demonstrate that the specific hydroxylation pattern of sigmoidin B is optimal for free radical neutralization [18]. The (2S)-stereochemistry at the C-2 position influences the three-dimensional orientation of the molecule and affects its binding interactions with biological targets [37]. Structure-activity relationship studies indicate that the prenyl group contributes to enhanced biological activity compared to non-prenylated analogs [20]. The combination of multiple hydroxyl groups and the prenyl substituent creates a unique molecular framework that balances hydrophilic and lipophilic properties [25] [41]. Research demonstrates that modifications to the hydroxyl pattern or removal of the prenyl group significantly reduces the biological activity, highlighting the importance of the complete structural framework [20] [42].

Structural FeatureContribution to ActivityReference Compounds
5,7-Dihydroxyl (A-ring)Essential for antioxidant activityNaringenin, Eriodictyol
3′,4′-Dihydroxyl (B-ring)Critical for radical scavengingQuercetin, Luteolin
5′-Prenyl substitutionEnhanced lipophilicity and bioactivitySigmoidin A, Abyssinin
(2S)-ConfigurationOptimal binding orientationNatural flavanones
Flavanone backboneCore pharmacophoreHesperidin, Naringin

XLogP3

4

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

4

Exact Mass

356.12598835 g/mol

Monoisotopic Mass

356.12598835 g/mol

Heavy Atom Count

26

Other CAS

87746-47-2

Wikipedia

Sigmoidin B

Dates

Modify: 2024-02-18

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